molecular formula C6H5BrN4 B1314970 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine CAS No. 55635-64-8

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine

Cat. No.: B1314970
CAS No.: 55635-64-8
M. Wt: 213.03 g/mol
InChI Key: FIDGTACXJMWVKZ-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom and a methyl group on the imidazo[4,5-b]pyrazine scaffold imparts unique chemical properties, making it a valuable intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction with kinases can lead to the modulation of various signaling pathways, impacting cellular functions and processes . Additionally, this compound can bind to receptors and other proteins, influencing their activity and stability.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes related to metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition or activation of enzymes, such as kinases, by binding to their active sites. This binding can lead to changes in enzyme activity, which in turn affects downstream signaling pathways and cellular processes . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or acidic environments . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The interaction with metabolic enzymes can also affect the overall metabolic flux and levels of key metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its biological activity and effectiveness in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can impact its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-diaminopyrazine with 2-bromoacetaldehyde under acidic conditions to form the desired imidazo[4,5-b]pyrazine ring system. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyrazine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer, antiviral, and antimicrobial agents.

    Material Science: The compound is used in the development of organic semiconductors and other functional materials due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Chemical Synthesis: As an intermediate in organic synthesis, it facilitates the construction of complex molecules for various research purposes.

Comparison with Similar Compounds

  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
  • 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine
  • 6-Chloro-1-methyl-1H-imidazo[4,5-b]pyrazine

Comparison: 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine is unique due to the presence of both imidazole and pyrazine rings, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. For instance, the bromine atom in this compound can be more readily substituted compared to a chlorine atom in 6-Chloro-1-methyl-1H-imidazo[4,5-b]pyrazine, due to the difference in halogen reactivity.

Properties

IUPAC Name

5-bromo-3-methylimidazo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-11-3-9-5-6(11)10-4(7)2-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDGTACXJMWVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=NC=C(N=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480085
Record name 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55635-64-8
Record name 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55635-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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